Trifluoroalanine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of non-racemic 3,3,3-trifluoroalanine can be achieved through a highly stereoselective enantiodivergent approach. One such method involves the reduction of chiral sulfinimine derived from ethyl trifluoropyruvate, followed by acidic hydrolysis of the resulting diastereomeric sulfinamides . The reduction can be carried out using reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) or diisobutylaluminum hydride (DIBAH) .
Industrial Production Methods: While specific industrial production methods for trifluoroalanine are not extensively documented, the synthesis typically involves the use of commercially available starting materials such as trifluoropyruvic esters. The process may include steps like condensation, reduction, and hydrolysis under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Trifluoroalanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of this compound can yield amino alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetaldehyde, while reduction can produce trifluoroethanol derivatives .
Scientific Research Applications
Trifluoroalanine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of trifluoroalanine involves its interaction with specific molecular targets and pathways. As a fluorinated analog of alanine, it can act as a mechanism-based inactivator of enzymes such as Escherichia coli tryptophan indole-lyase and tryptophan synthase . The presence of fluorine atoms enhances its binding affinity and inhibitory effects on these enzymes, leading to the disruption of their normal functions .
Comparison with Similar Compounds
Trifluoroleucine: Another fluorinated amino acid with three fluorine atoms attached to the alpha carbon.
Trifluorovaline: A fluorinated analog of valine with similar structural features.
Trifluoropropionic acid: A related compound with a trifluoromethyl group attached to the alpha carbon.
Comparison: Trifluoroalanine is unique due to its specific structural configuration and the presence of three fluorine atoms, which impart distinct chemical and biological properties. Compared to other fluorinated amino acids, this compound exhibits higher stability and reactivity, making it a valuable tool in various research and industrial applications .
Properties
Molecular Formula |
C3H4F3NO2 |
---|---|
Molecular Weight |
143.06 g/mol |
IUPAC Name |
(2S)-2-amino-3,3,3-trifluoropropanoic acid |
InChI |
InChI=1S/C3H4F3NO2/c4-3(5,6)1(7)2(8)9/h1H,7H2,(H,8,9)/t1-/m0/s1 |
InChI Key |
HMJQKIDUCWWIBW-SFOWXEAESA-N |
Isomeric SMILES |
[C@H](C(=O)O)(C(F)(F)F)N |
Canonical SMILES |
C(C(=O)O)(C(F)(F)F)N |
Origin of Product |
United States |
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